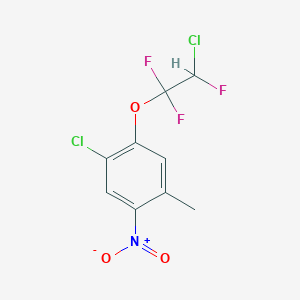
Phenyl 2-chloro-3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-chloro-3,3,3-trifluoropropanoate (FTCP) is a synthetic organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. FTCP is a versatile compound that can be used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of future directions.
Aplicaciones Científicas De Investigación
Phenyl 2-chloro-3,3,3-trifluoropropanoate is widely used in scientific research applications due to its versatility. It has been used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the human body. In addition, Phenyl 2-chloro-3,3,3-trifluoropropanoate has been used in the investigation of future directions, such as the development of new drugs and treatments.
Mecanismo De Acción
Phenyl 2-chloro-3,3,3-trifluoropropanoate acts as a catalyst in the synthesis of organic compounds. It is able to facilitate the reaction of two reactants, allowing them to form a new product. In addition, Phenyl 2-chloro-3,3,3-trifluoropropanoate has been shown to act as a proton acceptor, allowing it to bind to other molecules and form new compounds.
Biochemical and Physiological Effects
Phenyl 2-chloro-3,3,3-trifluoropropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Phenyl 2-chloro-3,3,3-trifluoropropanoate has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also easy to handle. In addition, Phenyl 2-chloro-3,3,3-trifluoropropanoate is very stable and can be stored for long periods of time without degrading. However, it is important to note that Phenyl 2-chloro-3,3,3-trifluoropropanoate is highly toxic and should be handled with caution.
Direcciones Futuras
Phenyl 2-chloro-3,3,3-trifluoropropanoate has a number of potential future applications. It could be used in the development of new drugs, as well as in the study of biochemical and physiological effects. In addition, Phenyl 2-chloro-3,3,3-trifluoropropanoate could be used in the synthesis of organic compounds, such as aldehydes, ketones, and alcohols. Finally, Phenyl 2-chloro-3,3,3-trifluoropropanoate could be used in the investigation of new treatments for diseases and disorders, such as depression and anxiety.
Métodos De Síntesis
Phenyl 2-chloro-3,3,3-trifluoropropanoate is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-3,3,3-trifluoropropanoic acid with phenylmagnesium bromide in the presence of a base such as potassium hydroxide. This reaction yields a Grignard reagent, which is then reacted with carbon dioxide to form the desired product, Phenyl 2-chloro-3,3,3-trifluoropropanoate. The reaction can be carried out at room temperature or in a sealed container at slightly elevated temperatures.
Propiedades
IUPAC Name |
phenyl 2-chloro-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7(9(11,12)13)8(14)15-6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVAFJJUSXBCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-chloro-3,3,3-trifluoropropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)








![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

